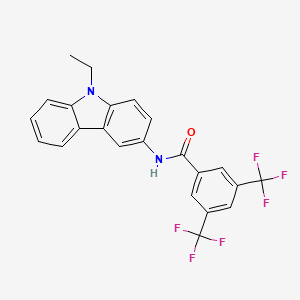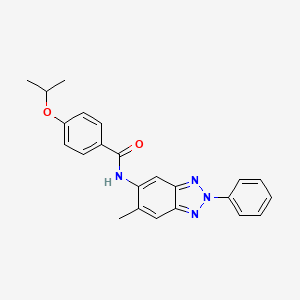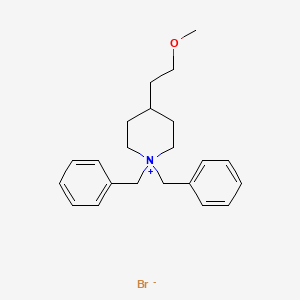
N-(9-ethylcarbazol-3-yl)-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ethylcarbazol-3-yl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of an ethyl group attached to the carbazole moiety and two trifluoromethyl groups attached to the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethylcarbazol-3-yl)-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 9-ethylcarbazole with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethylcarbazol-3-yl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carbazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
N-(9-ethylcarbazol-3-yl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(9-ethylcarbazol-3-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to and inhibiting enzymes or receptors involved in cellular processes. The compound’s structure allows it to interact with various biological macromolecules, leading to alterations in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethylcarbazol-3-yl)-2-(trifluoromethyl)benzamide
- N-(9-ethylcarbazol-3-yl)-4-(trifluoromethyl)benzamide
- (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester
Uniqueness
N-(9-ethylcarbazol-3-yl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of two trifluoromethyl groups on the benzamide moiety, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H16F6N2O |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H16F6N2O/c1-2-31-19-6-4-3-5-17(19)18-12-16(7-8-20(18)31)30-21(32)13-9-14(22(24,25)26)11-15(10-13)23(27,28)29/h3-12H,2H2,1H3,(H,30,32) |
InChI Key |
PBPIQIAIJBTWMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-(4-{2-methylimidazo[1,2-A]pyrimidin-3-YL}-1,3-thiazol-2-YL)pyridin-2-amine](/img/structure/B12452607.png)



![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12452615.png)

![2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B12452633.png)


![3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452655.png)

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452664.png)
![1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B12452672.png)
![4-[({3-[(3-Methylbutanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12452675.png)
